molecular formula C13H17NO3 B1507839 Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate CAS No. 1356109-43-7

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Cat. No. B1507839
CAS RN: 1356109-43-7
M. Wt: 235.28 g/mol
InChI Key: WZZAGMKRKYZLFT-UHFFFAOYSA-N
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Description

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 g/mol . This compound is of great interest to researchers in different fields of science.


Physical And Chemical Properties Analysis

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate has a molecular weight of 235.28 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found.

Scientific Research Applications

Synthesis and Application in Chemical Synthesis

The chemical synthesis and potential applications of compounds related to Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate in scientific research primarily focus on the creation of novel chemical structures and the exploration of their properties. For instance, research has demonstrated the synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, highlighting the chemical versatility of azetidine derivatives in synthesizing abnormally high molecular weight polypeptides. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to a series of chemical transformations culminating in the desired azetidine compound, which suggests the potential for creating diverse molecular architectures for various applications in medicinal chemistry and materials science (Soriano, Podraza, & Cromwell, 1980).

Role in Medicinal Chemistry

In medicinal chemistry, the structural modification and functionalization of azetidine-based compounds have been explored for developing new therapeutics. For example, the discovery of BAF312 (Siponimod), a potent and selective S1P receptor modulator, underscores the critical role of azetidine derivatives in drug discovery. The compound was designed using de novo synthesis strategies starting from FTY720, leading to the identification of an alkoxyimino derivative featuring an azetidine carboxylic acid moiety. This compound has advanced through clinical trials, highlighting the therapeutic potential of azetidine derivatives in treating conditions such as multiple sclerosis (Pan et al., 2013).

Contribution to Heterocyclic Chemistry

The synthesis of heterocyclic compounds is another area where azetidine derivatives, similar to Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, find significant application. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid represents a strategy for creating fluorinated beta-amino acids, which are valuable building blocks in medicinal chemistry. This synthesis pathway includes several steps such as bromofluorination and ring closure, demonstrating the utility of azetidine derivatives in accessing fluorinated heterocycles with potential pharmaceutical applications (Van Hende et al., 2009).

Safety and Hazards

While specific safety and hazard information for Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is not available, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-13(16)9-14(10-13)12(15)17-8-11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZAGMKRKYZLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734957
Record name Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

CAS RN

1356109-43-7
Record name 1-Azetidinecarboxylic acid, 3-ethyl-3-hydroxy-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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